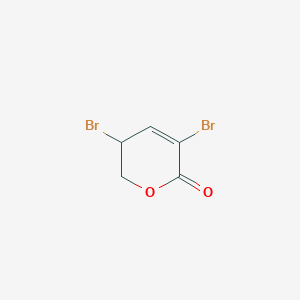

3,5-Dibromo-5,6-dihydropyran-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dibromo-5,6-dihydropyran-2-one is a heterocyclic compound with the molecular formula C5H4Br2O2 and a molecular weight of 255.89 g/mol . This compound is characterized by a six-membered ring containing two bromine atoms and a lactone group. It is commonly used as a building block in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

The synthesis of 3,5-Dibromo-5,6-dihydropyran-2-one can be achieved through several methods. One common approach involves the bromodecarboxylation of 2-pyrone carboxylic acid using N-bromosuccinimide (NBS) and lithium acetate (LiOAc) in aqueous acetonitrile . This method yields the desired compound with good efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

3,5-Dibromo-5,6-dihydropyran-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives, while reduction reactions can modify the lactone group.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include N-bromosuccinimide, lithium acetate, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

3,5-Dibromo-5,6-dihydropyran-2-one has been explored for its potential therapeutic applications. Research indicates that derivatives of pyran-2-ones exhibit biological activities such as anti-inflammatory and anti-cancer properties. For instance, compounds derived from pyran-2-one frameworks have been studied for their efficacy in treating benign prostatic hyperplasia and various cancers due to their ability to inhibit specific enzymes involved in these diseases .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to react with nucleophiles makes it suitable for constructing complex organic molecules. For example, the bromine atoms can be substituted with amines or alcohols to create new compounds with desired functionalities .

Case Study: Synthesis of Pyrrolidinones

A study demonstrated the use of this compound in synthesizing pyrrolidinones through a series of reactions involving nucleophilic attack followed by cyclization . This method highlights the compound's utility in creating heterocyclic systems that are prevalent in pharmaceuticals.

Agricultural Applications

Research has also investigated the antifungal properties of related pyran compounds. For instance, certain dihydropyran derivatives have shown effectiveness against various fungal pathogens affecting crops . The potential for developing fungicides based on the structure of this compound could lead to innovative solutions for crop protection.

| Compound | Activity | Target Organism |

|---|---|---|

| 3-Bromo-5,6-dihydropyran-2-one | Antifungal | Fusarium oxysporum |

| 4-Hydroxy-3-pyranone | Anticancer | Prostate cancer cells |

| 6-Pentylpyran-2-one | Antifungal | Gaeumannomyces graminis |

Mécanisme D'action

The mechanism of action of 3,5-Dibromo-5,6-dihydropyran-2-one involves its interaction with various molecular targets. The compound’s electrophilic bromine atoms can react with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various pathways, including those involved in cell growth and proliferation .

Comparaison Avec Des Composés Similaires

3,5-Dibromo-5,6-dihydropyran-2-one is unique due to its specific substitution pattern and the presence of a lactone group. Similar compounds include:

3-Bromo-5,6-dihydro-2H-pyran-2-one: Lacks one bromine atom compared to this compound.

5,6-Dihydro-2H-pyran-2-one: Does not contain any bromine atoms and has different reactivity and applications.

Activité Biologique

3,5-Dibromo-5,6-dihydropyran-2-one is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. With the molecular formula C5H4Br2O2 and a molecular weight of 255.89 g/mol, this compound has garnered attention due to its unique structure and potential therapeutic applications.

- Molecular Formula: C5H4Br2O2

- Molecular Weight: 255.89 g/mol

- CAS Number: 137776-72-8

The biological activity of this compound is primarily attributed to its electrophilic bromine atoms, which can interact with nucleophilic sites in biological molecules. This interaction may lead to modifications in protein structures and functions, influencing various cellular pathways involved in growth and proliferation . The compound's ability to form adducts with nucleophiles is crucial for its anticancer activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

- Fungi: The compound has shown effectiveness against fungal strains such as Aspergillus niger and Candida albicans.

- Bacteria: It demonstrates antibacterial properties against both Gram-positive and Gram-negative bacteria.

The mechanism behind its antimicrobial action may involve disrupting the integrity of microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. Notably:

- Cell Lines Tested: It has been evaluated against various cancer cell lines including HeLa (cervical cancer), WiDr (colon cancer), and T47D (breast cancer).

- IC50 Values: The compound exhibited IC50 values ranging from 30.89 to 87.89 µg/mL across different cell lines, indicating promising cytotoxic effects .

Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on HeLa cells revealed that the compound induced apoptosis through the activation of caspase pathways. The results demonstrated a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in cervical cancer treatment .

Study 2: Antimicrobial Activity

In a comparative analysis of various pyran derivatives, this compound was found to outperform several known antifungal agents in inhibiting the growth of Candida albicans. This study underscored its potential utility in treating fungal infections resistant to conventional therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | High | Moderate |

| 3-Bromo-5,6-dihydro-2H-pyran-2-one | Structure | Moderate | Low |

| 5,6-Dihydro-2H-pyran-2-one | Structure | Low | None |

Propriétés

IUPAC Name |

3,5-dibromo-2,3-dihydropyran-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2O2/c6-3-1-4(7)5(8)9-2-3/h1,3H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDISJGGRGCJYPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=C(C(=O)O1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.